Cas no 913835-91-3 (4-Boronothiophene-2-carboxylic acid)

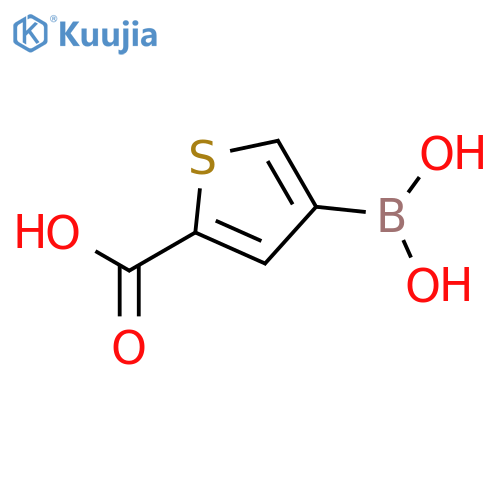

913835-91-3 structure

商品名:4-Boronothiophene-2-carboxylic acid

CAS番号:913835-91-3

MF:C5H5BO4S

メガワット:171.966800451279

MDL:MFCD08689521

CID:802848

PubChem ID:44119364

4-Boronothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Boronothiophene-2-carboxylic acid

- 2-Carboxythiophene-4-boronic acid

- 2-Thiophenecarboxylicacid, 4-borono-

- 913835-91-3

- CS-0168705

- DTXSID80657172

- AKOS006343030

- FT-0660537

- MFCD08689521

- 5-Carboxythiophene-3-boronic acid

- SCHEMBL560732

- 4-(dihydroxyboranyl)thiophene-2-carboxylic acid

- A843841

- 2-Thiophenecarboxylicacid,4-borono-

- 4-(dihydroxyboryl)-2-thiophene carboxylic acid

- LISDLMYCEQUKLA-UHFFFAOYSA-N

- 2-CARBOXYTHIOPHENE-4-BORONICACID

- H11797

- PS-13015

- SY353555

- 2-CARBOXYTHIOPHENE-4-BORONIC ACID 98

-

- MDL: MFCD08689521

- インチ: InChI=1S/C5H5BO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H,7,8)

- InChIKey: LISDLMYCEQUKLA-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=O)O)SC=C1B(O)O

計算された属性

- せいみつぶんしりょう: 172.00000

- どういたいしつりょう: 172

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106A^2

じっけんとくせい

- 色と性状: Not available

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: 170-172

- ふってん: 467.6±55.0 °C at 760 mmHg

- フラッシュポイント: 236.6±31.5 °C

- 屈折率: 1.615

- PSA: 106.00000

- LogP: -0.87390

- じょうきあつ: 0.0±1.2 mmHg at 25°C

4-Boronothiophene-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant/Keep Cold

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Boronothiophene-2-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Boronothiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C183243-100mg |

2-Carboxythiophene-4-boronic acid |

913835-91-3 | 100mg |

$ 121.00 | 2023-04-18 | ||

| abcr | AB245544-5 g |

2-Carboxythiophene-4-boronic acid, 96%; . |

913835-91-3 | 96% | 5 g |

€1,317.00 | 2023-07-20 | |

| Apollo Scientific | OR3433-5g |

5-Carboxythiophene-3-boronic acid |

913835-91-3 | 96% | 5g |

£995.00 | 2025-02-20 | |

| TRC | C183243-500mg |

2-Carboxythiophene-4-boronic acid |

913835-91-3 | 500mg |

$ 385.00 | 2023-04-18 | ||

| Chemenu | CM135989-5g |

4-Boronothiophene-2-carboxylic acid |

913835-91-3 | 98% | 5g |

$588 | 2024-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53210-250mg |

2-Carboxythiophene-4-boronic acid, 98% |

913835-91-3 | 98% | 250mg |

¥3272.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0990-1G |

4-boronothiophene-2-carboxylic acid |

913835-91-3 | 95% | 1g |

¥ 1,630.00 | 2023-04-13 | |

| Ambeed | A751186-1g |

2-Carboxythiophene-4-boronicacid |

913835-91-3 | 98% | 1g |

$147.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239345-5g |

4-Boronothiophene-2-carboxylic acid |

913835-91-3 | 98% | 5g |

¥12152.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0990-500.0mg |

4-boronothiophene-2-carboxylic acid |

913835-91-3 | 95% | 500.0mg |

¥1089.0000 | 2024-08-02 |

4-Boronothiophene-2-carboxylic acid 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

913835-91-3 (4-Boronothiophene-2-carboxylic acid) 関連製品

- 957062-52-1((5-(Methoxycarbonyl)thiophen-3-yl)boronic acid)

- 5503-74-2(2-Carboxythiophene-3-boronic Acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:913835-91-3)4-Boronothiophene-2-carboxylic acid

清らかである:99%

はかる:1.0g

価格 ($):204.0